N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using ethyl diazoacetate in the presence of a catalyst such as rhodium or copper.
Amine Formation: The final step involves the formation of the cyclopropanamine moiety through a nucleophilic substitution reaction with ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of brominated and methoxylated compounds on biological systems.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclopropanamine moiety may interact with amine receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with dimethylamine instead of cyclopropanamine.
2-Bromo-5-methoxybenzoic acid: Lacks the amine and cyclopropane moieties.
2-Bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of the amine and cyclopropane moieties.
Uniqueness
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated and methoxylated compounds, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-15(11-4-5-11)9-10-8-12(16-2)6-7-13(10)14/h6-8,11H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXFRMATYCWGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)OC)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.